

Spectral Data Analysis of 3-Methoxypropyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Methoxypropyl isothiocyanate*

Cat. No.: B101897

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3-methoxypropyl isothiocyanate** (CAS No: 17702-11-3), a compound of interest in various chemical and pharmaceutical research fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **3-methoxypropyl isothiocyanate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.62	t	2H	-CH ₂ -NCS
3.48	t	2H	-O-CH ₂ -
3.34	s	3H	-O-CH ₃
1.95	p	2H	-CH ₂ -CH ₂ -CH ₂ -

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppm	Assignment
130.0	-N=C=S
70.1	-O-CH ₂ -
58.7	-O-CH ₃
45.3	-CH ₂ -NCS
28.5	-CH ₂ -CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

Technique: Neat (Capillary Cell)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2930	Strong	C-H stretch (alkane)
2090	Very Strong	-N=C=S asymmetric stretch
1450	Medium	CH ₂ bend
1380	Medium	CH ₃ bend
1110	Strong	C-O-C stretch

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
131	45	[M] ⁺ (Molecular Ion)
100	20	[M - OCH ₃] ⁺
72	100	[CH ₂ NCS] ⁺
58	85	[C ₃ H ₆ O] ⁺
45	60	[CH ₂ OCH ₃] ⁺

Experimental Protocols

The following sections detail the standardized methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-methoxypropyl isothiocyanate** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

- ¹H NMR: The proton NMR spectrum is recorded on a 300 MHz spectrometer. Data acquisition involves a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 2.0 seconds. A total of 16 scans are co-added and Fourier transformed to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
- ¹³C NMR: The carbon-13 NMR spectrum is acquired on the same spectrometer operating at a frequency of 75 MHz. The spectrum is obtained using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans are accumulated. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16) and reported in ppm.

Infrared (IR) Spectroscopy

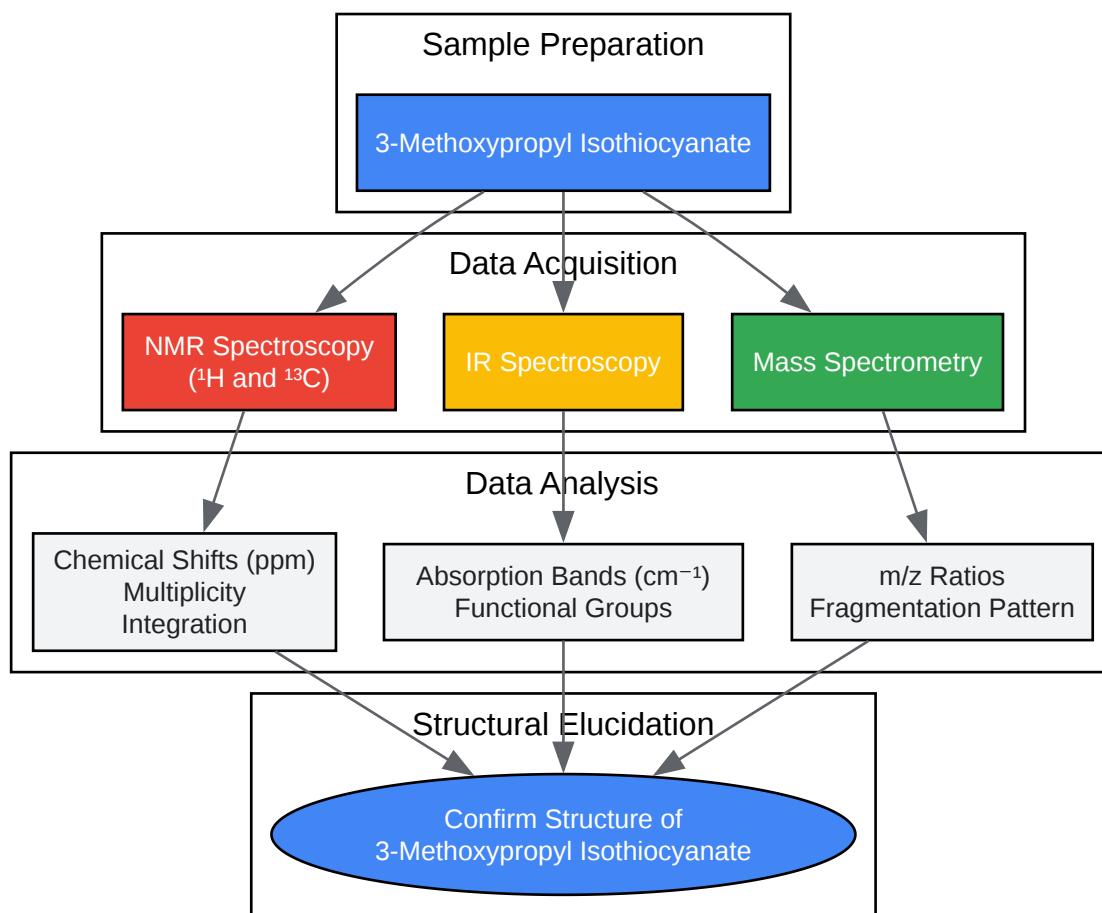
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat **3-methoxypropyl isothiocyanate** is placed between two potassium bromide (KBr) plates to form a thin capillary film. The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **3-methoxypropyl isothiocyanate** in a volatile organic solvent (e.g., dichloromethane) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., DB-5ms). The column temperature is programmed to ramp from an initial temperature to a final temperature to ensure adequate separation. The separated compound then enters the mass spectrometer. The EI source is operated at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of 40-200 amu.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectral analysis of **3-methoxypropyl isothiocyanate**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **3-methoxypropyl isothiocyanate**.

- To cite this document: BenchChem. [Spectral Data Analysis of 3-Methoxypropyl Isothiocyanate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b101897#3-methoxypropyl-isothiocyanate-spectral-data-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b101897#3-methoxypropyl-isothiocyanate-spectral-data-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com